Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester
Overview
Description
Elevated intraocular pressure (IOP) is an important risk factor in developing glaucoma. Certain prostaglandins such as PGF2α and PGD2, have been shown to reduce IOP. AL 6598 is the isopropyl ester prodrug of AL 6556, a PGD2 receptor agonist that binds to DP receptors with a Ki value of 3.2 µM and demonstrates an EC50 value of 0.80 µM in an in vitro functional assay. Designed to enhance corneal absorption, AL 6598 produces a maximum 53% drop in IOP of the ocular hypertensive monkey with a 1 µg dose given twice daily.
AL-6598 is a DP prostaglandin receptor agonist which may lead to sustained intraocular pressure reduction. This bioactivity may be useful in the treatment of glaucoma.
Scientific Research Applications
Stereospecific Conversion Applications
- The compound is involved in the stereospecific conversion of diastereoisomeric diols into oxetanes, with complete inversion of configuration at a benzylic site, leading to retention of configuration after ring-closure (Aftab et al., 2000).
Inhibition of Germination
- This chemical plays a role as a germination inhibitory constituent in plants. It has been isolated from the flowers of Erigeron annuus and exhibits inhibitory effects on the germination of lettuce seed (Oh et al., 2002).
Synthesis of Isoxazolylpyrrolones
- It is used in the synthesis of [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction, showcasing its versatility in organic synthesis (Sakhno et al., 2021).
Synthesis of Leukotriene Antagonist
- The compound has been used in the synthesis of enantiomerically pure leukotriene antagonists, highlighting its significance in the development of pharmaceutical agents (Shu et al., 1990).
Cyclodimerization Reactions
- It undergoes cyclodimerization reactions, forming complex structures like [t-3-aryl-c-2-carboxy[or alkoxycarbonyl]-r-1-indanyl] acetic acids or esters, indicating its role in creating novel chemical structures (Al-Farhan et al., 1992).
properties
IUPAC Name |
propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3/b7-6-/t18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUEHGRKZQLOO-QMAHXAMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1CC[C@H](C2CCCCC2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester | |
CAS RN |
170291-06-2 | |
Record name | AL-6598 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170291062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AL-6598 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6G6DQ45F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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